6-Amino-2,3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid
Overview
Description
6-Amino-2,3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid is a chemical compound with the molecular formula C12H8N2O5S and a molecular weight of 292.27 g/mol . This compound is known for its unique structure, which includes an amino group, a dihydro-dioxo group, and a sulphonic acid group attached to a benz(de)isoquinoline core .
Preparation Methods
The synthesis of 6-Amino-2,3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid typically involves the reaction of an appropriate amine with a corresponding aldehyde in ethanol or acetonitrile under heated conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Amino-2,3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and sulphonic acid group can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Amino-2,3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid involves its interaction with specific molecular targets and pathways. The amino and sulphonic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 6-Amino-2,3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid include:
- 6-Amino-2,3-dihydro-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid
- 3-Amino-6,11-dioxo-6,11-dihydro-5H-benzo[de]isoquinoline-5-sulphonic acid .
These compounds share structural similarities but differ in specific functional groups, which can influence their chemical properties and applications .
Properties
IUPAC Name |
6-amino-1,3-dioxobenzo[de]isoquinoline-5-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5S/c13-10-5-2-1-3-6-9(5)7(12(16)14-11(6)15)4-8(10)20(17,18)19/h1-4H,13H2,(H,14,15,16)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKMZCFTOKMBBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC(=O)C3=CC(=C2N)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200195 | |
Record name | 6-Amino-2,3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52173-68-9 | |
Record name | 6-Amino-2,3-dihydro-1,3-dioxo-1H-benz[de]isoquinoline-5-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52173-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2,3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052173689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-2,3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10200195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-2,3-dihydro-1,3-dioxo-1H-benz[de]isoquinoline-5-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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